molecular formula C10H18O3 B3176408 Ethyl 3-tetrahydro-2H-pyran-4-ylpropanoate CAS No. 99197-84-9

Ethyl 3-tetrahydro-2H-pyran-4-ylpropanoate

Cat. No. B3176408
CAS RN: 99197-84-9
M. Wt: 186.25 g/mol
InChI Key: PTAPPDZMKVXQMH-UHFFFAOYSA-N
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Description

Ethyl 3-tetrahydro-2H-pyran-4-ylpropanoate, commonly known as ethyl-3-tetrahydropyran-4-ylpropanoate, is a synthetic compound which is widely used in scientific research applications. It is a colorless, water-soluble liquid with a pleasant, fruity odor and a boiling point of 113-118 °C. Ethyl-3-tetrahydropyran-4-ylpropanoate is a versatile compound with a wide range of applications in research, such as in the synthesis of other compounds and in the study of biochemical and physiological processes. The compound has been studied extensively in the laboratory and has been found to have a number of advantages and limitations for use in research experiments.

Mechanism of Action

The mechanism of action of ethyl-3-tetrahydropyran-4-ylpropanoate is not fully understood. It is believed that the compound acts as a substrate in biochemical and physiological processes, and is involved in the synthesis of other compounds. The compound is also believed to act as an inhibitor of certain enzymes, which can affect the activity of other biochemical and physiological processes.
Biochemical and Physiological Effects
Ethyl-3-tetrahydropyran-4-ylpropanoate has been found to have a number of biochemical and physiological effects. The compound has been found to be an inhibitor of certain enzymes, which can affect the activity of other biochemical and physiological processes. In addition, the compound has been found to have an effect on the metabolism of certain drugs, and has been found to have an effect on the absorption and distribution of certain drugs in the body.

Advantages and Limitations for Lab Experiments

The use of ethyl-3-tetrahydropyran-4-ylpropanoate in laboratory experiments has a number of advantages and limitations. The compound is relatively easy to synthesize and is relatively stable, making it an ideal substrate for a wide range of biochemical and physiological studies. However, the compound can be toxic if ingested, and its effects on the body are not fully understood. In addition, the compound can be difficult to obtain in large quantities, and its use in laboratory experiments can be expensive.

Future Directions

The potential future directions for research involving ethyl-3-tetrahydropyran-4-ylpropanoate are numerous. Further research is needed to better understand the biochemical and physiological effects of the compound, as well as its potential therapeutic applications. In addition, further research is needed to understand the mechanisms of action of the compound and to develop methods for its more efficient synthesis. Finally, further research is needed to develop methods for the safe and effective use of the compound in laboratory experiments.

Scientific Research Applications

Ethyl-3-tetrahydropyran-4-ylpropanoate has been used in a wide range of scientific research applications. It has been used as a substrate in the synthesis of other compounds, as a reagent in biochemical and physiological studies, and as a solvent in various chemical reactions. The compound has also been used to study the effects of various drugs on biochemical and physiological processes.

properties

IUPAC Name

ethyl 3-(oxan-4-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O3/c1-2-13-10(11)4-3-9-5-7-12-8-6-9/h9H,2-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTAPPDZMKVXQMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1CCOCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of ethyl 3-(3,4,5,6-tetrahydro-2H-pyran-4-yl)acrylate (17 g) in ethanol (200 ml) is catalytically hydrogenated over 10% palladium-carbon (4 g, 50% wet) at room temperature under atmospheric pressure. After the absorption of hydrogen has ceased, the catalyst is removed by filtration and the filtrate is concentrated in vacuo. The oily residue is purified by vacuum distillation to give ethyl 3-(3,4,5,6-tetrahydro-2H-pyran-4-yl)propionate (15 g) as an oil.
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two
Name
palladium-carbon
Quantity
4 g
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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